Superior Enantioselectivity of the Aromatic Nitroalkene Adduct Over Its Aliphatic Analog
When diethyl malonate is added to ω-nitrostyrene (aromatic) versus 1-nitropent-1-ene (aliphatic) under identical Ni(II)-chiral diamine catalysis, the aromatic adduct—diethyl (S)-2-(2-nitro-1-phenylethyl)malonate—achieves up to 96% enantiomeric excess, substantially higher than the 91% ee obtained for the aliphatic analog (R)-diethyl 2-(1-nitropenthan-2-yl)malonate. [1] Both reactions were conducted in the presence of the same Ni(II) complex with a chiral (1R,2R)-1,2-diphenylethane-1,2-diamine-derived ligand and 1 equivalent of triethylamine as co-catalyst. [1]
| Evidence Dimension | Enantiomeric excess (ee) in catalytic asymmetric Michael addition |
|---|---|
| Target Compound Data | Up to 96% ee for (S)-diethyl 2-(2-nitro-1-phenylethyl)malonate |
| Comparator Or Baseline | Up to 91% ee for (R)-diethyl 2-(1-nitropenthan-2-yl)malonate |
| Quantified Difference | 5 percentage-point higher ee for the aromatic adduct |
| Conditions | Ni(II)-chiral diamine complex, diethyl malonate + nitroalkene, triethylamine co-catalyst, room temperature |
Why This Matters
For pharmaceutical applications requiring high enantiopurity intermediates, the 5% ee advantage translates to significantly reduced enantiomeric impurity burden (approximately 2.0% versus 4.5% of the undesired enantiomer), directly impacting downstream purification costs and API quality.
- [1] Reznikov AN, Kapranov LE, Ivankina VV, Sibiryakova AE, Rybakov VB, Klimochkin YN. Nitroalkenes in the Ni(II) Catalyzed Asymmetric Michael Addition. Convenient Route to the Key Intermediate of Brivaracetam. Helv. Chim. Acta. 2018;101(12):e1800170. View Source
